N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801751
InChI: InChI=1S/C10H22N2/c1-10(2,3)8-11-9-5-6-12(4)7-9/h9,11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17801751

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine -

Specification

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C10H22N2/c1-10(2,3)8-11-9-5-6-12(4)7-9/h9,11H,5-8H2,1-4H3
Standard InChI Key PHQZZKHDZITXCC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CNC1CCN(C1)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine, reflects its pyrrolidine backbone with substituents at the 1- and 3-positions:

  • 1-Methyl group: Attached to the pyrrolidine nitrogen.

  • N-(2,2-Dimethylpropyl) group: A branched neopentyl moiety bonded to the amine at position 3.

The molecular formula is C₁₀H₂₂N₂, yielding a molecular weight of 170.30 g/mol .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number1247922-50-4
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.30 g/mol
MDL NumberMFCD14671640

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine likely follows established amine alkylation or reductive amination protocols :

Alkylation of Pyrrolidine Derivatives

A plausible route involves the Sₙ2 reaction between 1-methylpyrrolidin-3-amine and 1-bromo-2,2-dimethylpropane. The bulky neopentyl halide may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric hindrance .

1-Methylpyrrolidin-3-amine+1-Bromo-2,2-dimethylpropaneBaseN-(2,2-Dimethylpropyl)-1-methylpyrrolidin-3-amine\text{1-Methylpyrrolidin-3-amine} + \text{1-Bromo-2,2-dimethylpropane} \xrightarrow{\text{Base}} \text{N-(2,2-Dimethylpropyl)-1-methylpyrrolidin-3-amine}

Reductive Amination

Alternatively, reductive amination of 1-methylpyrrolidin-3-one with 2,2-dimethylpropylamine using catalysts like sodium cyanoborohydride (NaBH₃CN) could yield the target compound .

1-Methylpyrrolidin-3-one+2,2-DimethylpropylamineNaBH₃CNN-(2,2-Dimethylpropyl)-1-methylpyrrolidin-3-amine\text{1-Methylpyrrolidin-3-one} + \text{2,2-Dimethylpropylamine} \xrightarrow{\text{NaBH₃CN}} \text{N-(2,2-Dimethylpropyl)-1-methylpyrrolidin-3-amine}

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Physicochemical Properties

Predicted Physical Characteristics

While experimental data are scarce, the compound’s properties can be extrapolated from structural analogs:

  • Boiling Point: ~200–220°C (estimated for tertiary amines of similar mass).

  • Solubility: Miscible in polar organic solvents (e.g., ethanol, DCM); limited aqueous solubility due to hydrophobic neopentyl group.

  • pKa: The tertiary amine’s pKa is projected at ~10.5, rendering it partially protonated under physiological conditions .

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 2.8–3.2 (pyrrolidine N-CH₃), δ 1.0–1.2 (neopentyl C(CH₃)₃), and δ 2.4–2.6 (methylene protons adjacent to amine) .

  • IR: Stretching vibrations at ~2800 cm⁻¹ (C-H aliphatic) and ~1600 cm⁻¹ (N-H bending) .

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